molecular formula C14H22N2 B8769283 (1-benzyl-4-methylpiperidin-4-yl)methanamine

(1-benzyl-4-methylpiperidin-4-yl)methanamine

Cat. No.: B8769283
M. Wt: 218.34 g/mol
InChI Key: YABJOWCDCJBOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-4-methylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C14H22N2 and a molar mass of 218.34 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of (1-benzyl-4-methylpiperidin-4-yl)methanamine involves several steps. One common method includes the reaction of 4-methylpiperidine with benzyl chloride to form 1-benzyl-4-methylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to yield the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(1-benzyl-4-methylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-benzyl-4-methylpiperidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1-benzyl-4-methylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

(1-benzyl-4-methylpiperidin-4-yl)methanamine can be compared with other similar compounds, such as:

    1-Benzylpiperidine: Lacks the methyl group, resulting in different chemical and biological properties.

    4-Methylpiperidine: Lacks the benzyl group, leading to different reactivity and applications.

    N-Benzylmethylamine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

(1-benzyl-4-methylpiperidin-4-yl)methanamine

InChI

InChI=1S/C14H22N2/c1-14(12-15)7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6H,7-12,15H2,1H3

InChI Key

YABJOWCDCJBOOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A THF (30 ml) solution of 1-benzyl-4-methylpiperidine-4-carboxamide (2.85 g) was added dropwise over 30 minutes to an ice-cooled suspension of LAH (1.40 g) in THF (50 ml) under a flow of argon gas. After beating the reaction to room temperature and stirring for 1 hour, heating and stirring were performed at 50° C. for 1 hour. The reaction liquid was ice-cooled, and a 90% THF aqueous solution (14 mL), a 15% sodium hydroxide aqueous solution (1.4 mL), and water (4.2 mL) were sequentially added. After stirring the reaction liquid at room temperature for 1 hour, Celite filtration was performed, and the filtrate was concentrated under reduced pressure to obtain 1-(1-benzyl-4-methylpiperidin-4-yl)methanamine (2.68 g).
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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